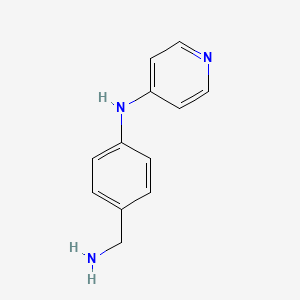
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminomethyl-phenyl)-pyridin-4-yl-amine” is a heterocyclic compound. It has received significant attention in the scientific community due to its potential. The CAS Number for this compound is 1516987-57-7 .
Physical and Chemical Properties The molecular formula of “(4-Aminomethyl-phenyl)-pyridin-4-yl-amine” is C12H13N3 . It has a molecular weight of 199.25172 . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .
Scientific Research Applications
1. Melanin-Concentrating Hormone Receptor-1 Antagonists
Derivatives of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine have been identified as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One such compound demonstrated good oral bioavailability and in vivo efficacy in rats, indicating its potential in therapeutic applications (Huang et al., 2005).
2. Redox-Active Coordination Frameworks
In situ spectroelectrochemical investigations of redox-active tris[4-(pyridin-4-yl)phenyl]amine ligands have been conducted, focusing on their incorporation into solid-state metal-organic frameworks (MOFs). These studies provide insight into electronic delocalization in framework systems and demonstrate the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs (Hua et al., 2016).
3. Pharmacological Potential
Derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione, related to (4-Aminomethyl-phenyl)-pyridin-4-yl-amine, have been synthesized and are expected to reveal potential pharmacological action on the central nervous system (Pitucha et al., 2004).
4. Optical Properties in Layered Materials
The intercalation of tris[4-(pyridin-4-yl)phenyl]amine into layered materials like zirconium hydrogen phosphate enhances intramolecular charge-transfer and influences optical properties. This is significant for developing materials with controlled optical properties (Melánová et al., 2014).
5. Electrochemical and Fluorescent Properties
A Mn(II) coordination framework incorporating redox-active tris(4-(pyridine-4-yl)phenyl)amine ligand exhibits interesting electrochemical and spectral properties, including the ability to switch fluorescence ‘on’ and ‘off’ with redox state, which is of great interest in the development of advanced materials (Hua & D’Alessandro, 2014).
Mechanism of Action
Target of Action
The primary target of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known to interact with its target, possibly influencing the activity of the tyrosine-protein phosphatase non-receptor type 1 . This interaction could lead to changes in the enzyme’s function, potentially affecting various cellular processes .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth, differentiation, and the mitotic cycle
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,9,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLQAKKLSQDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

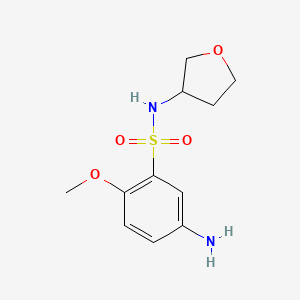
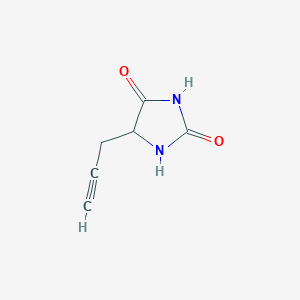
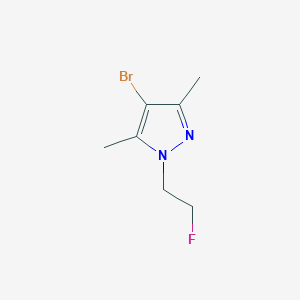



![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
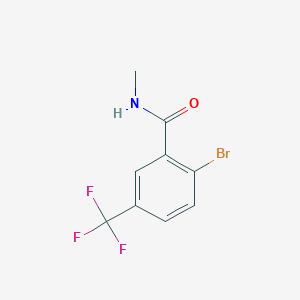
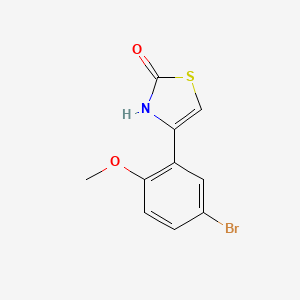
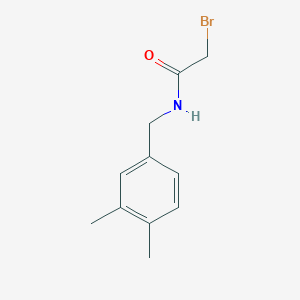
![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)
![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)